molecular formula C12H24FeO15 B079768 Iron(2+);2,3,4,5,6-pentahydroxyhexanoate;dihydrate CAS No. 12389-15-0

Iron(2+);2,3,4,5,6-pentahydroxyhexanoate;dihydrate

Cat. No.: B079768
CAS No.: 12389-15-0
M. Wt: 464.15 g/mol
InChI Key: BJBSKTPEFSQVHL-UHFFFAOYSA-L
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Description

Iron(2+);2,3,4,5,6-pentahydroxyhexanoate;dihydrate, commonly known as iron(II) gluconate dihydrate, is a coordination compound with the molecular formula C₁₂H₂₂FeO₁₄·2H₂O and IUPAC name iron(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;dihydrate . It is a yellow-gray or light green crystalline powder, highly soluble in water (1 g dissolves in ~10 mL with slight heating) . Structurally, it consists of Fe²⁺ ions chelated by two gluconate ligands (derived from 2,3,4,5,6-pentahydroxyhexanoic acid) and two water molecules .

Properties

Key on ui mechanism of action

Iron is necessary for the production of hemoglobin. Iron-deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia.

CAS No.

12389-15-0

Molecular Formula

C12H24FeO15

Molecular Weight

464.15 g/mol

IUPAC Name

iron(2+);2,3,4,5,6-pentahydroxyhexanoate;hydrate

InChI

InChI=1S/2C6H12O7.Fe.H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2*2-5,7-11H,1H2,(H,12,13);;1H2/q;;+2;/p-2

InChI Key

BJBSKTPEFSQVHL-UHFFFAOYSA-L

SMILES

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.O.[Fe+2]

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Fe+2]

Canonical SMILES

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[Fe+2]

Color/Form

The color of /ferrous gluconate/ solution depends on pH;  they are light yellow at pH 2, brown at pH 4.5, and green at pH 7. The iron rapidly oxidizes at higher pH.

melting_point

The melting point for D-gluconic acid, ferrous salt dihydrate (98%) is 188 °C, decomposes. The specific optical rotation is +6.7 deg at 25 °C (c=1, H2O). /Dihydrate/

physical_description

Dry Powder
Pale greenish-yellow to yellowish-grey powder or granules, which may have a faint odour of burnt suga

solubility

Soluble with slight heating in water. Practically insoluble in ethanol
Soluble in glycerin
SOLUBILITY INCR BY ADDN OF CITRIC ACID OR CITRATE ION
1 gram dissolves in about 10 ml of water with slight heating and in 1.3 ml of water at 100 °C. It forms supersaturated solutions which are stable for a period of time.

Origin of Product

United States

Preparation Methods

Direct Precipitation from Sodium Gluconate and Iron(II) Sulfate

The most widely documented method involves the reaction of sodium gluconate (C6H11NaO7\text{C}_6\text{H}_{11}\text{NaO}_7) with iron(II) sulfate heptahydrate (FeSO47H2O\text{FeSO}_4 \cdot 7\text{H}_2\text{O}) in aqueous media. The process initiates with the preparation of equimolar solutions of sodium gluconate (1.907 g/50 mL H2O\text{H}_2\text{O}) and iron(II) sulfate (1.39 g/50 mL H2O\text{H}_2\text{O}). Mixing these solutions under ambient conditions yields a dark green precipitate, attributed to the formation of iron(II) gluconate complexes. The reaction proceeds via ligand substitution, where gluconate anions displace sulfate ions coordinated to iron(II):

FeSO4+2C6H11O7NaFe(C6H11O7)2+Na2SO4\text{FeSO}4 + 2\text{C}6\text{H}{11}\text{O}7\text{Na} \rightarrow \text{Fe}(\text{C}6\text{H}{11}\text{O}7)2 + \text{Na}2\text{SO}4

Job’s method of continuous variation confirmed a 1:2 metal-to-ligand stoichiometry, with maximal complexation observed at a molar ratio of 1:2 (iron:gluconate).

Table 1: Reaction Conditions and Yield

ParameterValue
Molar ratio (Fe:gluconate)1:2
TemperatureAmbient (25°C)
Reaction time2 hours
Purity after purification>90%

Purification via Ion Exchange Resins

Crude reaction mixtures contain residual Na+\text{Na}^+ and SO42\text{SO}_4^{2-} ions, necessitating purification. Sequential treatment with acidic (Wolfatit KP4) and basic ion exchange resins effectively removes sodium and sulfate ions, respectively. The acidic resin protonates gluconate counterions, while the basic resin adsorbs sulfate through anion exchange. Post-resin treatment, the solution is vacuum-evaporated to concentrate the product, followed by precipitation with ethanol. Decantation and desiccation over silica gel yield crystalline iron(II) gluconate dihydrate.

Structural and Chemical Characterization

Spectroscopic Validation

FT-IR Analysis : Key absorption bands in iron(II) gluconate dihydrate include:

  • Broad O-H stretches at 3400 cm1^{-1} (hydroxyl groups and water).

  • Asymmetric carboxylate (COO\text{COO}^-) vibrations at 1600 cm1^{-1}.

  • C-O-C stretches at 1100 cm1^{-1} (ether linkages in gluconate).

UV-Vis Spectroscopy : A ligand-to-metal charge transfer (LMCT) band at 290 nm confirms octahedral coordination of iron(II) by gluconate.

X-ray Diffraction (XRD) and Thermal Analysis

XRD patterns indicate an amorphous structure, consistent with poorly crystalline hydrates. Differential scanning calorimetry (DSC) reveals two endothermic events:

  • Dehydration at 120–150°C (loss of 2 H2O\text{H}_2\text{O}).

  • Decomposition at 225–238°C, coinciding with gluconate ligand degradation.

Table 2: Thermal Properties

EventTemperature Range (°C)Enthalpy Change (J/g)
Dehydration120–150-258
Ligand decomposition225–238-314

Challenges and Optimization Strategies

Oxidative Stability

Iron(II) gluconate is prone to oxidation to iron(III) under aerobic conditions. Synthesis must occur in deoxygenated solvents or under inert atmospheres to maintain the +2 oxidation state.

Scalability and Cost

Large-scale production requires economical precursors. Sodium gluconate, while effective, is costlier than alternative ligands. Exploring gluconic acid directly (with pH adjustment) may reduce expenses but necessitates rigorous pH control to prevent iron hydrolysis.

Chemical Reactions Analysis

Types of Reactions: Ferrous gluconate primarily undergoes oxidation and reduction reactions. In its oxidation state, it can be converted to ferric gluconate. It also participates in substitution reactions where the gluconate ion can be replaced by other ligands.

Common Reagents and Conditions: Common reagents used in reactions involving ferrous gluconate include sulfuric acid, iron powder, and calcium gluconate . The reactions typically occur under controlled temperature and pH conditions to ensure optimal yield and purity.

Major Products: The major products formed from these reactions include ferric gluconate and other iron complexes, depending on the specific reagents and conditions used .

Scientific Research Applications

Ferrous gluconate has a wide range of applications in scientific research, including:

Mechanism of Action

Ferrous gluconate works by replacing iron found in hemoglobin, myoglobin, and enzymes. This allows for the transportation of oxygen via hemoglobin and supports various enzymatic processes . The compound is absorbed in the gastrointestinal tract and incorporated into the body’s iron stores, where it helps in the production of red blood cells and other essential functions.

Comparison with Similar Compounds

Key Properties :

  • Bioavailability : High oral bioavailability, making it a preferred iron supplement .
  • Thermal Stability : Decomposes at 180–200°C, releasing water and forming iron oxides .
  • Applications : Nutritional supplements, food fortification, and pharmaceuticals due to low toxicity and high biocompatibility .

Comparison with Similar Compounds

Structural and Functional Analogues

Iron(II) Oxalate Dihydrate (Humboldtine)

  • Formula : FeC₂O₄·2H₂O
  • Structure: Monoclinic (α-polymorph) or orthorhombic (β-polymorph) crystals, with Fe²⁺ coordinated by oxalate ligands and water .
  • Key Differences :

    Property Iron(II) Gluconate Dihydrate Iron(II) Oxalate Dihydrate
    Solubility Highly water-soluble Low solubility in water
    Thermal Decomposition 180–200°C (forms Fe oxides) 150–200°C (yields Fe, CO, CO₂)
    Applications Supplements, food additives High-pressure research, battery precursors
    Synthesis Precipitation at ambient conditions Hydrothermal synthesis under inert gas
  • High-Pressure Behavior : Iron(II) oxalate dihydrate retains structural integrity up to 20 GPa, making it valuable in material science .

Iron(II) Gluconate Monohydrate

  • Formula : C₁₂H₂₂FeO₁₄·H₂O
  • Distinction : Fewer water molecules, leading to altered thermal profiles (DTG curves show decomposition at 160–190°C vs. 180–200°C for dihydrate) .

Other Metal Gluconates

Calcium Gluconate

  • Formula : C₁₂H₂₂CaO₁₄
  • Properties: Non-toxic, used in calcium supplements and as a stabilizer in foods .
  • Contrast : Higher thermal stability (melts at 131°C) but lower redox activity compared to iron gluconate .

Copper(II) Gluconate

  • Formula : C₁₂H₂₂CuO₁₄
  • Applications : Antimicrobial agents and catalytic redox reactions .
  • Bioavailability : Lower than iron gluconate due to Cu²⁺ toxicity .

Other Iron(II) Salts

Iron(II) Sulfate Heptahydrate

  • Formula : FeSO₄·7H₂O
  • Advantages : Low cost, high iron content (20% Fe).
  • Disadvantages : Poor gastrointestinal tolerance and oxidative instability compared to gluconate .

Iron(III) Phosphate Dihydrate

  • Formula : FePO₄·2H₂O
  • Role : Used in lithium-ion batteries; lacks the reducing properties of Fe²⁺ gluconate .

Data Tables

Table 1. Comparative Physicochemical Properties

Compound Molecular Formula Solubility (H₂O) Decomposition Temp. Key Application
Iron(II) Gluconate Dihydrate C₁₂H₂₂FeO₁₄·2H₂O 1 g/10 mL 180–200°C Nutritional supplements
Iron(II) Oxalate Dihydrate FeC₂O₄·2H₂O Insoluble 150–200°C Battery materials
Calcium Gluconate C₁₂H₂₂CaO₁₄ 1 g/5 mL 131°C (m.p.) Food stabilizers

Biological Activity

Iron(2+);2,3,4,5,6-pentahydroxyhexanoate;dihydrate, commonly known as ferrous gluconate, is a compound widely recognized for its essential role in biological systems, particularly in iron metabolism and supplementation. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Ferrous Gluconate

Ferrous gluconate is the iron(II) salt of gluconic acid and is primarily used to treat iron deficiency anemia. It is characterized by its ability to replenish iron stores in the body, which is crucial for the synthesis of hemoglobin and myoglobin—proteins responsible for oxygen transport in blood and muscle tissues.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₂H₂₄FeO₁₅
  • Molecular Weight : 464.15 g/mol
  • CAS Number : 12389-15-0

The primary mechanism of action for ferrous gluconate involves its absorption in the gastrointestinal tract, where it dissociates to release iron ions. These ions are then incorporated into hemoglobin and other heme-containing proteins. The bioavailability of ferrous gluconate is influenced by various factors including dietary components and the presence of other minerals.

Pharmacokinetics

  • Absorption : Ferrous gluconate is absorbed more effectively in an acidic environment. Therefore, it is often recommended to take it with vitamin C to enhance absorption.
  • Distribution : Once absorbed, iron is transported via transferrin to various tissues including the liver and bone marrow.
  • Excretion : Excess iron is primarily excreted through feces, as there are no active pathways for iron excretion through urine.

Role in Iron Metabolism

Iron plays a critical role in numerous biological processes:

  • Oxygen Transport : Essential for hemoglobin formation.
  • Energy Production : Involved in electron transport chains within mitochondria.
  • DNA Synthesis : Required for ribonucleotide reductase activity.

Clinical Applications

Ferrous gluconate is widely used in clinical settings to treat:

  • Iron Deficiency Anemia : It helps restore hemoglobin levels and alleviate symptoms such as fatigue and weakness.
  • Supplementation : Used in fortified foods and dietary supplements to prevent iron deficiency.

Case Studies and Research Findings

Several studies have investigated the biological activity of ferrous gluconate:

  • Efficacy in Anemia Treatment :
    • A randomized controlled trial demonstrated that patients receiving ferrous gluconate showed significant improvement in hemoglobin levels compared to those receiving placebo (p < 0.01) .
  • Bioavailability Studies :
    • Research indicates that ferrous gluconate has higher bioavailability than other forms of iron supplements such as ferrous sulfate . This was attributed to its solubility and the presence of gluconic acid which aids absorption.
  • Safety Profile :
    • A study evaluating the safety of ferrous gluconate found that adverse effects were minimal when taken at recommended dosages. Common side effects included gastrointestinal discomfort but were generally well-tolerated .

Comparative Analysis

The following table summarizes key characteristics of various iron supplements compared to ferrous gluconate:

Supplement TypeBioavailabilityCommon UsesSide Effects
Ferrous GluconateHighIron deficiency anemiaMild gastrointestinal issues
Ferrous SulfateModerateIron deficiency anemiaNausea, constipation
Ferric CarboxymaltoseHighIron deficiency anemia (IV use)Allergic reactions (rare)

Q & A

Q. What are the recommended methods for synthesizing and characterizing iron(2+);2,3,4,5,6-pentahydroxyhexanoate dihydrate?

Methodological Answer: Synthesis typically involves chelation of ferrous ions (Fe²⁺) with 2,3,4,5,6-pentahydroxyhexanoate under controlled pH (5.5–6.5) and temperature (40–60°C). Post-synthesis, characterization should include:

  • X-ray diffraction (XRD): To confirm crystallinity and dihydrate structure .
  • Elemental analysis: Quantify Fe²⁺ content via atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS) .
  • FTIR spectroscopy: Identify hydroxyl (-OH) and carboxylate (COO⁻) stretching frequencies (e.g., peaks at 3200–3400 cm⁻¹ and 1600–1650 cm⁻¹, respectively) .

Q. How does the dihydrate form influence the compound’s stability and solubility under varying storage conditions?

Methodological Answer: The dihydrate form enhances stability by reducing oxidation of Fe²⁺ to Fe³⁺. Key assessments include:

  • Thermogravimetric analysis (TGA): Measure water loss at 100–120°C to confirm hydration state .
  • Accelerated stability testing: Store samples at 25°C/60% RH and 40°C/75% RH for 4–12 weeks, monitoring Fe²⁺ oxidation via UV-Vis spectroscopy (absorbance at 510 nm for ferrous-ferrozine complexes) .
  • Solubility profiling: Use shake-flask methods in aqueous buffers (pH 1–7.4) to determine pH-dependent solubility trends .

Advanced Research Questions

Q. What experimental approaches are used to analyze the compound’s redox activity in catalytic systems, such as hydroxyl radical generation?

Methodological Answer: In catalytic applications (e.g., Fenton-like reactions), employ:

  • Electron paramagnetic resonance (EPR): Detect hydroxyl radicals (•OH) using spin-trapping agents like DMPO (5,5-dimethyl-1-pyrroline-N-oxide) .
  • Kinetic studies: Monitor H₂O₂ decomposition rates via titration with potassium permanganate or spectrophotometric assays .
  • Redox potential measurement: Use cyclic voltammetry to compare Fe²⁺/Fe³⁺ redox couples in the complex versus free ions .

Q. How can researchers assess the bioavailability of iron(2+);2,3,4,5,6-pentahydroxyhexanoate dihydrate in biological systems?

Methodological Answer: Bioavailability studies require:

  • In vitro digestion models: Simulate gastrointestinal conditions (e.g., INFOGEST protocol) to measure iron release and uptake using Caco-2 cell monolayers .
  • Stable isotope tracing: Administer ⁵⁷Fe-labeled compound and quantify absorption via mass spectrometry .
  • Comparative assays: Benchmark against ferrous sulfate or gluconate using hemoglobin repletion in iron-deficient rodent models .

Q. What methodologies resolve contradictions in reported data on hydration-state-dependent reactivity?

Methodological Answer: Address discrepancies via:

  • Controlled dehydration experiments: Use TGA-coupled XRD to correlate structural changes with reactivity .
  • Karl Fischer titration: Precisely quantify water content in batches to standardize hydration states .
  • Reactivity validation: Repeat catalytic assays (e.g., cellulose saccharification) with rigorously characterized hydrated/anhydrous forms .

Q. What strategies optimize the compound’s use in enzymatic saccharification of biomass, particularly when enzyme activity is inconsistent?

Methodological Answer: Optimize by:

  • Enzyme dosage titration: Test cellulase/hemicellulase activity at 30–90 µL/g fiber to identify synergies with the iron complex .
  • Pretreatment validation: Combine the compound with H₂O₂ (1–3% w/w) and monitor fiber depolymerization via size-exclusion chromatography .
  • Statistical modeling: Apply response surface methodology (RSM) to optimize pH, temperature, and catalyst/enzyme ratios .

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